[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate
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Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate, also known as DNPHCB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPHCB is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. This compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
1. Optical Properties and Material Science
A novel monomer, 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride, which relates structurally to the chemical of interest, was utilized in the synthesis of new poly(bisbenzothiazole)s. These polymers, featuring a bulky pendant 4-tert-butylcyclohexylidene group, demonstrated significant thermal stability and solubility in various solvents. The polymers' amorphous nature and notable fluorescence emission peaks suggest potential applications in materials science, particularly in the creation of optoelectronic devices (Huang, Xu, & Yin, 2006).
2. Analytical Chemistry
The study of tryptophan fluorescence quenching in the presence of dinitrophenols (DNPs), including derivatives structurally related to [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-tert-butylbenzoate, revealed their potential utility in understanding the mechanism of toxicity of these compounds. The quenching properties of these compounds are valuable for elucidating their interactions with biological molecules, which could have implications in developing fluorescence-based analytical methods for studying protein interactions and dynamics (Dumitraş Huţanu & Pintilie, 2013).
3. Polymer Science
The synthesis of novel polymides incorporating di-tert-butyl side groups, which are structurally related to the chemical , led to the creation of materials with low dielectric constants, excellent solubility, and high glass transition temperatures. The asymmetric di-tert-butyl groups and twisted-biphenyl structures introduced during synthesis effectively increased the interchain distance, decreasing intermolecular interaction and enhancing the polymers' organosolubility. These properties make these materials promising candidates for advanced applications in electronics and high-performance materials (Chern, Tsai, & Chen, 2008).
properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-23(2,3)16-10-8-15(9-11-16)22(27)32-24-20-7-5-4-6-18(20)19-13-12-17(25(28)29)14-21(19)26(30)31/h8-14,18H,4-7H2,1-3H3/b24-20+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZNGCXIKMSNGQ-HIXSDJFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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